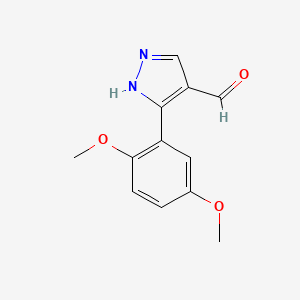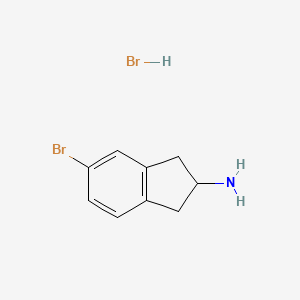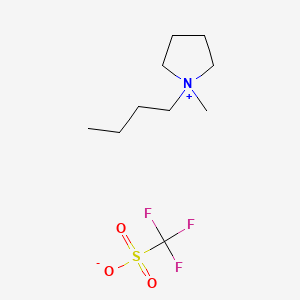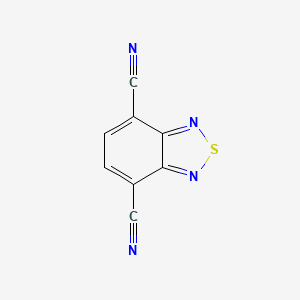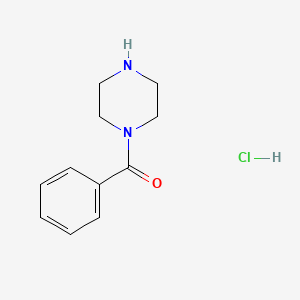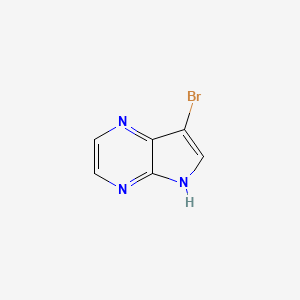
1-Benzyl-4-iodoimidazole
概要
説明
1-Benzyl-4-iodoimidazole (1-BII) is a synthetic, heterocyclic compound composed of an imidazole ring with a benzyl group and an iodine atom attached to it. 1-BII is a versatile and important building block for a variety of organic synthesis applications, and has been used in the preparation of a number of biologically active compounds, such as pharmaceuticals and agrochemicals. In addition, 1-BII has also been used as a ligand in transition metal-catalyzed reactions, and is a useful tool for studying the mechanism of action of various biochemical and physiological processes.
科学的研究の応用
Synthesis and Molecular Applications
- Synthesis of Trisubstituted Imidazoles : 1-Benzyl-4-iodoimidazole derivatives, such as 1-Benzyl-4-methylimidazoles, have been utilized in the synthesis of trisubstituted imidazoles, showcasing their potential in creating optically active amino acid mimetics with a C-terminal imidazole. This indicates their relevance in the development of amino acid analogs and potentially in peptide chemistry (Zaman, Kitamura, & Abell, 2005).
Corrosion Inhibition and Material Science
- Inhibition of Steel Corrosion : Benzimidazole derivatives, closely related to this compound, have been evaluated as corrosion inhibitors. For instance, 1-butyl-3-methyl-1H-benzimidazolium iodide has shown effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic solutions. This highlights the potential of similar compounds in material protection and industrial applications (Zheng et al., 2014).
Pharmaceutical and Biomedical Research
Antimicrobial and Anticancer Activities : The structural family of benzimidazole, which includes this compound, has been widely studied for its biological properties. For instance, N,2,6-Trisubstituted 1H-benzimidazole derivatives have shown promising results as antimicrobial and anticancer agents, suggesting the potential of this compound in similar applications (Pham et al., 2022).
DNA Topoisomerase I Inhibition : Certain 1H-benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme crucial in DNA replication. This suggests a potential application of this compound in exploring novel therapeutic avenues, particularly in cancer research (Alpan, Gunes, & Topçu, 2007).
Molecular and Chemical Studies
- Halogen Bonding in Molecular Structures : this compound derivatives have been studied for their role in halogen bonding, a key intermolecular interaction. This has implications in the design of functional materials and understanding molecular interactions (Nwachukwu, Bowling, & Bosch, 2017).
Safety and Hazards
将来の方向性
作用機序
Target of Action
1-Benzyl-4-iodoimidazole is a derivative of imidazole, which is known to interact with various targets. Imidazole has been found to interact with targets such as Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole and its derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
1-Benzyl-4-iodoimidazole plays a significant role in various biochemical reactions. It acts as a ligand that binds to metal cations, such as palladium, and inhibits the catalytic activity of these enzymes . Additionally, it has been shown to bind to DNA duplexes and inhibit their function, leading to cell death . This compound is also a potent inhibitor of human telomerase, an enzyme responsible for maintaining telomere length, which is crucial for cellular aging and cancer progression .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell cycle arrest and apoptosis . The compound also affects cell signaling pathways, including the inhibition of telomerase activity, which can result in reduced cell proliferation and increased cell death . Furthermore, this compound impacts cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, such as DNA and enzymes. The compound binds to DNA duplexes, inhibiting their function and leading to cell death . It also acts as an inhibitor of human telomerase, binding to the enzyme and preventing it from maintaining telomere length . This inhibition of telomerase activity can result in cellular aging and apoptosis . Additionally, this compound interacts with metal cations, such as palladium, inhibiting the catalytic activity of enzymes that require these metal ions for their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under certain conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of telomerase activity, resulting in reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit telomerase activity, leading to reduced cell proliferation . At higher doses, this compound can cause toxic or adverse effects, such as increased apoptosis and potential damage to normal tissues . Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of telomerase activity and subsequent cellular effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in DNA replication, transcription, and telomere maintenance . The compound’s inhibition of telomerase activity affects the metabolic flux and metabolite levels associated with telomere length regulation . Additionally, this compound’s interaction with metal cations, such as palladium, can influence the catalytic activity of enzymes involved in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions . For example, this compound may be transported into cells via specific transporters and bind to intracellular proteins, influencing its distribution and activity . The compound’s transport and distribution are crucial for its effectiveness in inhibiting telomerase activity and exerting its cellular effects .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and telomerase, inhibiting their function . The subcellular localization of this compound is essential for its ability to effectively inhibit telomerase activity and induce cellular effects .
特性
IUPAC Name |
1-benzyl-4-iodoimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHXVZRZPAFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464508 | |
| Record name | 1-Benzyl-4-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
536760-32-4 | |
| Record name | 4-Iodo-1-(phenylmethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536760-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-iodoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




